4-Hydroxy-3,5-dimethoxyphenylboronic acid

Catalog No.
S13981739
CAS No.
M.F
C8H11BO5
M. Wt
197.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-3,5-dimethoxyphenylboronic acid

Product Name

4-Hydroxy-3,5-dimethoxyphenylboronic acid

IUPAC Name

(4-hydroxy-3,5-dimethoxyphenyl)boronic acid

Molecular Formula

C8H11BO5

Molecular Weight

197.98 g/mol

InChI

InChI=1S/C8H11BO5/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,10-12H,1-2H3

InChI Key

JUOJURYQNDQDEY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)OC)O)OC)(O)O

4-Hydroxy-3,5-dimethoxyphenylboronic acid is a boronic acid derivative characterized by a phenolic structure with two methoxy groups and a hydroxyl group. Its chemical formula is C8H11BO5C_8H_{11}BO_5, and it has a molecular weight of approximately 181.98 g/mol. This compound features a boron atom bonded to a phenyl group, which is further substituted with hydroxy and methoxy functional groups, enhancing its reactivity and solubility in various solvents. The presence of these substituents influences its chemical behavior, making it an important compound in organic synthesis and medicinal chemistry .

, particularly in the context of organic synthesis:

  • Cross-Coupling Reactions: It can be employed in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds. This reaction is facilitated by palladium catalysts, making it valuable in the synthesis of complex organic molecules.
  • Nucleophilic Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents at the aromatic ring .
  • Boronic Acid Reactions: The boronic acid moiety can react with diols to form boronate esters, which are useful intermediates in organic synthesis and polymer chemistry.

Research indicates that 4-hydroxy-3,5-dimethoxyphenylboronic acid exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in tumor growth and metastasis. Additionally, its structure suggests possible interactions with biological targets related to inflammation and oxidative stress, although detailed studies on these activities are still ongoing .

Several methods exist for synthesizing 4-hydroxy-3,5-dimethoxyphenylboronic acid:

  • Boronation of Phenolic Compounds: Starting from 3,5-dimethoxyphenol, boron reagents such as boron trifluoride can be used to introduce the boronic acid functionality.
  • Direct Boronation: Using a combination of methoxy-substituted phenols and boron reagents under controlled conditions allows for the formation of the desired compound through direct boronation.
  • Functional Group Manipulation: Existing derivatives can be modified through selective reduction or substitution reactions to yield 4-hydroxy-3,5-dimethoxyphenylboronic acid .

The applications of 4-hydroxy-3,5-dimethoxyphenylboronic acid are diverse:

  • Organic Synthesis: It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of polymeric materials that require specific functional properties.
  • Chemical Sensors: Its ability to form complexes with certain ions makes it suitable for applications in sensor technology .

Interaction studies have shown that 4-hydroxy-3,5-dimethoxyphenylboronic acid can interact with various biomolecules. These interactions are primarily mediated through the boron atom's ability to form reversible covalent bonds with diols and other nucleophiles. Such properties are being explored for their potential in drug delivery systems and targeted therapies .

Several compounds share structural similarities with 4-hydroxy-3,5-dimethoxyphenylboronic acid. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberUnique Features
2,4-Dimethoxyphenylboronic acid133730-34-4Lacks hydroxyl group; different substitution pattern
3,4-Dimethoxyphenylboronic acid122775-35-3Different methoxy positioning; potential different reactivity
(4-Ethoxy-2-methoxyphenyl)boronic acid1207443-48-8Ethoxy instead of hydroxy; alters solubility and reactivity
(2-Isopropoxyphenyl)boronic acid138008-97-6Isopropoxy group changes steric properties
2-Ethoxy-5-methoxyphenylboronic acid957065-85-9Different substitution leading to altered reactivity

The unique combination of hydroxy and dimethoxy groups in 4-hydroxy-3,5-dimethoxyphenylboronic acid enhances its solubility and reactivity compared to these similar compounds, making it particularly valuable in specific synthetic applications .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

198.0699536 g/mol

Monoisotopic Mass

198.0699536 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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